molecular formula C17H12N2OS2 B2418714 (E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681163-45-1

(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2418714
CAS RN: 681163-45-1
M. Wt: 324.42
InChI Key: LMOBPSZYEFCURC-BQYQJAHWSA-N
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Description

“(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a chemical compound that has been studied for its potential use in the treatment of COVID-19 . It is one of a series of 8H-indeno[1,2-d]thiazole derivatives that have been synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL protease .


Synthesis Analysis

The compound is synthesized as part of a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process involves the creation of a series of these derivatives, which are then evaluated for their biochemical activities against SARS-CoV-2 3CL protease .


Molecular Structure Analysis

The molecular structure of the compound involves a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur . The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease .

Scientific Research Applications

Organic Sensitizers in Dye-Sensitized Solar Cells

Organic sensitizers utilizing carbazole as an electron donor and indeno[1,2-b]thiophene as a bridging unit have been synthesized for dye-sensitized solar cells. These sensitizers, characterized by a large intramolecular charge transfer, exhibit strong molar absorption coefficients and red-shifted absorption bands due to the planar π-linker unit of indeno[1,2-b]thiophene. The devices using these sensitizers show promising conversion efficiencies, with performance improvements observed when iodine electrolyte is replaced with cobalt electrolyte (Lim et al., 2015).

Polymerization and Material Applications

Polymers derived from acrylamide and thiophene moieties exhibit varied applications. For instance, a microgel synthesized from acrylated 2-aminothiazol demonstrates potential in environmental, biomedical, and catalytic fields. It has been utilized for in situ preparation of nanoparticles and as an absorbent for removing toxic species, among other applications (Sengel & Sahiner, 2017). Additionally, polymers containing acrylamide and polycyclic pendant moieties have shown antimicrobial properties, suggesting their utility in biomedical applications (Boopathy et al., 2017).

Anticancer and Antimicrobial Activities

Compounds derived from acrylamide structures, including those with thiophene and thiazole moieties, have been investigated for their anticancer and antimicrobial activities. For example, 2-anilinopyridine-3-acrylamides exhibited potent anticancer properties as tubulin polymerization inhibitors, showing significant cytotoxicity against human cancer cell lines and inducing apoptotic cell death (Kamal et al., 2014). Similarly, novel heterocyclic compounds, including thiazole derivatives, have been synthesized and demonstrated potent insecticidal effects against Spodoptera littoralis, suggesting their potential in pest control (Soliman et al., 2020).

Mechanism of Action

The mechanism of action of the compound involves its interaction with the SARS-CoV-2 3CL protease . The indene moiety of the compound buries deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on S1 subsite .

properties

IUPAC Name

(E)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c20-15(8-7-12-5-3-9-21-12)18-17-19-16-13-6-2-1-4-11(13)10-14(16)22-17/h1-9H,10H2,(H,18,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOBPSZYEFCURC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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